molecular formula C19H22N4 B5718991 N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-AMINE

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-AMINE

Cat. No.: B5718991
M. Wt: 306.4 g/mol
InChI Key: JWBULUZBRAMZOK-UHFFFAOYSA-N
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Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodiazole core, which is known for its diverse biological activities and photophysical properties.

Preparation Methods

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-AMINE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like ethanol or dichloromethane . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:

Scientific Research Applications

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzodiazole core can intercalate with DNA or interact with proteins. These interactions can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-AMINE is unique due to its combination of a benzodiazole core and a dimethylaminophenylmethyl group. Similar compounds include:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-1-prop-2-enylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-4-13-23-18-8-6-5-7-17(18)21-19(23)20-14-15-9-11-16(12-10-15)22(2)3/h4-12H,1,13-14H2,2-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBULUZBRAMZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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